![molecular formula C13H14O3 B12612293 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one CAS No. 650624-72-9](/img/structure/B12612293.png)
4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyran ring substituted with a hydroxycyclopentyl group and an ethynyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Addition of the Hydroxycyclopentyl Group: This step involves the addition of the hydroxycyclopentyl group to the ethynyl-substituted pyran ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxycyclopentyl group and ethynyl group play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- **N-[(2R,3S)-8-[2-(1-Hydroxycyclopentyl)ethynyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl]methyl]-N-methyl-4-oxanecarboxamide
- **(3-fluorophenyl)-[(8R,9R,10S)-9-[4-[2-(1-hydroxycyclopentyl)ethynyl]phenyl]-10-(hydroxymethyl)-1,6-diazabicyclo[6.2.0]decan-6-yl]methanone
Uniqueness
4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and the resulting chemical properties
特性
CAS番号 |
650624-72-9 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
4-[2-(1-hydroxycyclopentyl)ethynyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C13H14O3/c1-10-8-11(9-12(14)16-10)4-7-13(15)5-2-3-6-13/h8-9,15H,2-3,5-6H2,1H3 |
InChIキー |
BLLJNFJXTKRUHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=O)O1)C#CC2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


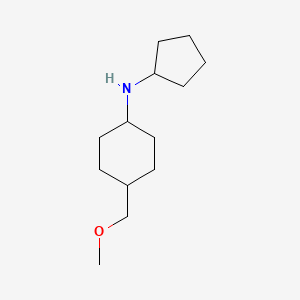
![N-[3-(4-Methylbenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B12612213.png)
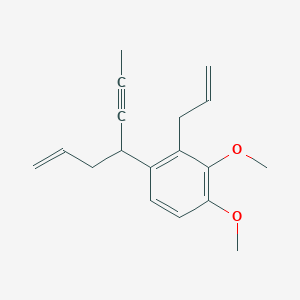

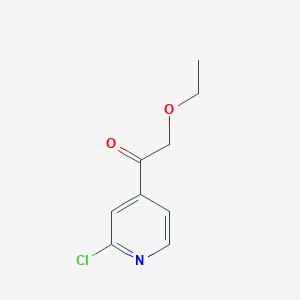
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
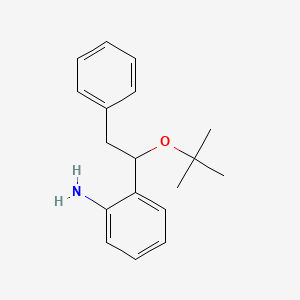
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
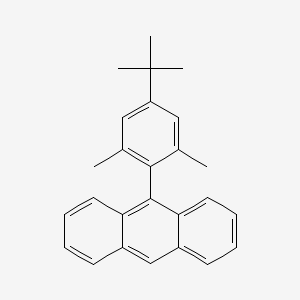
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
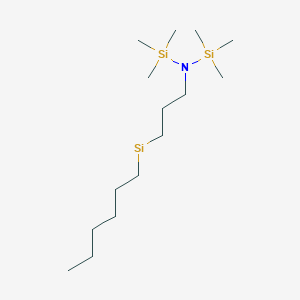
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
